molecular formula C8H18Cl2N2 B1601645 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride CAS No. 91188-26-0

2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No. B1601645
CAS RN: 91188-26-0
M. Wt: 213.15 g/mol
InChI Key: KTWQBDFIDPFQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04550104

Procedure details

A solution of 7-benzyl-2-methyl-2,7-diazaspiro-[4.4]nonane dihydrochloride in 150 ml of methanol with 1.0 g 20% palladium on carbon catalyst was hydrogenated at 4.5×105Pa for two days. After filtration, the filtrate was concentrated to a thick syrup which crystallized on addition of acetonitrile to give 11.5 g of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, softened at 164° C. and melted at 168°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([N:10]1[CH2:19][CH2:18][C:12]2([CH2:16][N:15](C)[CH2:14][CH2:13]2)[CH2:11]1)C1C=CC=CC=1>CO.[Pd]>[ClH:1].[ClH:1].[CH3:3][N:10]1[CH2:19][CH2:18][C:12]2([CH2:13][CH2:14][NH:15][CH2:16]2)[CH2:11]1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC2(CCN(C2)C)CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a thick syrup which
CUSTOM
Type
CUSTOM
Details
crystallized on addition of acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CN1CC2(CC1)CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.